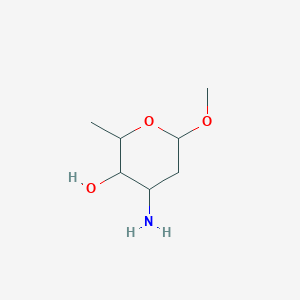![molecular formula C18H17NO5 B094299 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 17014-57-2](/img/structure/B94299.png)
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as EMD 57283, is a synthetic compound that belongs to the class of acridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism Of Action
The exact mechanism of action of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects.
Biochemical And Physiological Effects
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to exhibit antiviral activity against certain viruses, including the herpes simplex virus (HSV).
Advantages And Limitations For Lab Experiments
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a wealth of information available on its biological activities and potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and viral infections. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action. Further studies are needed to fully understand how 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 exerts its biological effects. Finally, there is potential for the development of new derivatives of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 with improved biological activities and reduced cytotoxicity.
Synthesis Methods
The synthesis of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 involves a multi-step process, starting from the reaction of 2-methoxyphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding 3-ethoxy-4-methoxybenzalacetone. Finally, the benzalacetone is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalytic amount of acetic acid to yield 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283.
Scientific Research Applications
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
properties
CAS RN |
17014-57-2 |
|---|---|
Product Name |
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
5-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16-18(17(15)21-3)24-9-23-16)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
InChI Key |
YRNADDIAILOGCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
Canonical SMILES |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
synonyms |
5-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



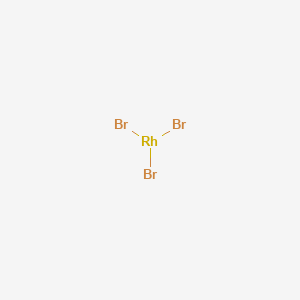
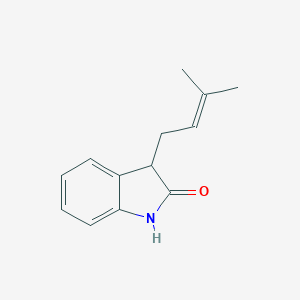
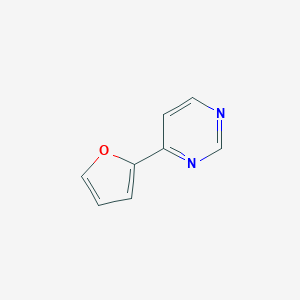
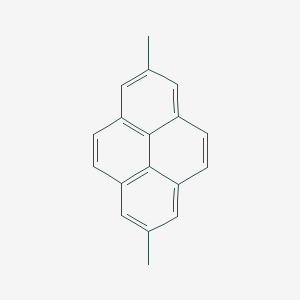
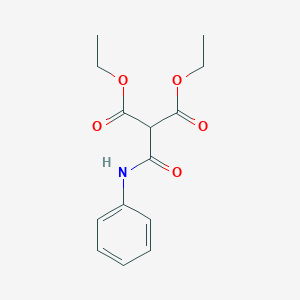

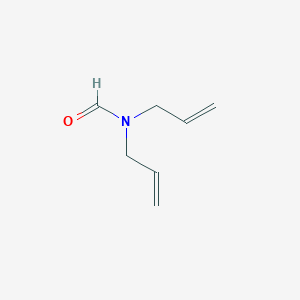
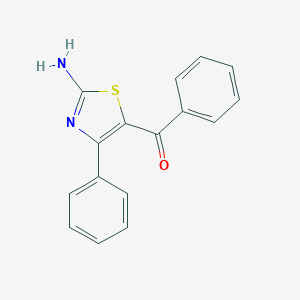
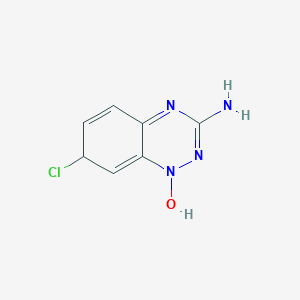
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
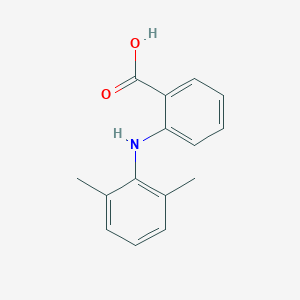
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
